molecular formula C23H20N4O B1668050 cFMS Receptor Inhibitor II

cFMS Receptor Inhibitor II

Número de catálogo: B1668050
Peso molecular: 368.4 g/mol
Clave InChI: BIICXZWYHQOUEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis del Inhibidor del Receptor cFMS II implica la preparación de un compuesto de anilinoquinolina. La ruta sintética generalmente incluye los siguientes pasos:

    Formación del núcleo de quinolina: Esto se logra a través de una serie de reacciones de ciclización.

    Introducción del grupo anilino: Este paso implica el acoplamiento de un derivado de anilina con el núcleo de quinolina.

Los métodos de producción industrial para el Inhibidor del Receptor cFMS II no están ampliamente documentados, pero probablemente involucrarían rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

El Inhibidor del Receptor cFMS II experimenta varios tipos de reacciones químicas:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Immunology

cFMS Receptor Inhibitor II has been extensively studied for its role in modulating macrophage activity. Research indicates that this inhibitor can significantly affect the behavior of macrophages in various inflammatory models.

  • Macrophage Proliferation : It effectively inhibits colony-stimulating factor (CSF)-1-induced growth of monocytes and macrophages, demonstrating an IC50 value of approximately 0.33 µM in mouse models .
  • Inflammation Models : In studies involving thioglycolate-induced inflammation, this compound reduced macrophage accumulation in the peritoneal cavity, indicating its potential to mitigate inflammatory responses .

Oncology

The inhibitor's ability to target tumor-associated macrophages has led to investigations into its use as an anti-cancer agent.

  • Tumor Growth Inhibition : Studies show that this compound can inhibit the growth of CSF-1-dependent tumors in vivo. For instance, it was effective against mouse M-NFS-60 tumor cells with an IC50 of 0.33 µM .
  • Microenvironment Modulation : The compound alters the tumor microenvironment by regulating macrophage activity, which can lead to reduced tumor growth and metastasis .

Bone Biology

The cFMS pathway is crucial for osteoclast differentiation and function. This compound has been evaluated for its effects on bone metabolism.

  • Bone Resorption Studies : It has been shown to inhibit CSF-1-induced bone degradation in vitro, suggesting a protective role against osteoclast-mediated bone loss . This property makes it a candidate for further research into treatments for osteoporosis and other bone-related diseases.

Data Table: Summary of Key Findings

Application AreaEffectIC50 ValueStudy Reference
ImmunologyInhibition of monocyte/macrophage growth0.33 µM
OncologyTumor growth inhibition (CSF-1-dependent tumors)0.33 µM
Bone BiologyInhibition of bone resorptionNot specified

Case Study 1: Macrophage Function Modulation

In a study examining the effects of this compound on macrophages, researchers administered the inhibitor to mice subjected to thioglycolate injection. The results showed a significant reduction in macrophage influx into the peritoneal cavity, highlighting its potential utility in treating inflammatory conditions .

Case Study 2: Tumor Microenvironment Regulation

Another study focused on the compound's role in altering the tumor microenvironment. The administration of this compound led to decreased tumor-associated macrophages and inhibited tumor growth in mouse models, supporting its application as a therapeutic agent in cancer treatment .

Mecanismo De Acción

El mecanismo de acción del Inhibidor del Receptor cFMS II implica su unión al sitio activo de CSF1R, inhibiendo así su actividad quinasa. Esta inhibición previene la fosforilación de las moléculas de señalización descendentes, lo que lleva a la supresión de la proliferación y supervivencia de monocitos y macrófagos .

Comparación Con Compuestos Similares

El Inhibidor del Receptor cFMS II es similar a otros inhibidores de CSF1R, como el Inhibidor del Receptor cFMS III y EI-1071. Es único en su selectividad y potencia. Si bien el Inhibidor del Receptor cFMS III tiene una actividad inhibitoria similar, el Inhibidor del Receptor cFMS II es más selectivo contra el crecimiento independiente de cFMS de las células .

Compuestos similares incluyen:

Actividad Biológica

The cFMS Receptor Inhibitor II, also known as GW2580, is a small molecule inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF-1R), which is encoded by the cFMS gene. This compound has garnered significant attention in biomedical research due to its potential therapeutic applications in inflammatory diseases and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

This compound functions by inhibiting the kinase activity of the cFMS receptor, which plays a crucial role in monocyte and macrophage proliferation and survival. The inhibition of this receptor disrupts signaling pathways that are activated by CSF-1, leading to various biological effects:

  • Inhibition of Monocyte Growth : GW2580 has been shown to completely inhibit CSF-1-induced growth of rat monocytes with an IC50 value of approximately 0.2 µM .
  • Bone Degradation Prevention : The compound prevents bone degradation in vitro by inhibiting osteoclast differentiation and function, which is critical in conditions like osteoporosis and arthritis .
  • Modulation of Inflammatory Responses : GW2580 reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in animal models .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Effect IC50 (µM)
Monocyte Growth InhibitionComplete inhibition of CSF-1-induced growth0.2
Osteoclast Activity InhibitionPrevents bone degradation0.06
TNF-alpha Production ReductionDecreased production in LPS-stimulated cellsNot specified
Macrophage ProliferationSignificant inhibition in various models0.33

Case Studies and Research Findings

Several studies have explored the efficacy and safety of GW2580 in various preclinical models:

  • Adjuvant Arthritis Model : In a study assessing joint integrity, GW2580 was administered to rats with induced arthritis. The results indicated significant preservation of joint structure and function, with minimal side effects observed in normal rats . This suggests a selective action that may be beneficial for treating inflammatory joint diseases.
  • Cancer Models : Research has demonstrated that GW2580 can inhibit tumor-associated macrophages (TAMs), which are known to foster an immunosuppressive environment conducive to tumor growth. In murine models of colorectal and breast cancer, GW2580 treatment resulted in reduced TAM infiltration and enhanced antitumor responses when combined with immune checkpoint inhibitors .
  • HIV Research : A study indicated that cFMS signaling enhances HIV production in microglia. The application of GW2580 reduced this effect, suggesting its potential as a therapeutic agent for targeting macrophage reservoirs in HIV infection .

Propiedades

IUPAC Name

4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIICXZWYHQOUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cFMS Receptor Inhibitor II
Reactant of Route 2
Reactant of Route 2
cFMS Receptor Inhibitor II
Reactant of Route 3
Reactant of Route 3
cFMS Receptor Inhibitor II
Reactant of Route 4
Reactant of Route 4
cFMS Receptor Inhibitor II
Reactant of Route 5
Reactant of Route 5
cFMS Receptor Inhibitor II
Reactant of Route 6
Reactant of Route 6
cFMS Receptor Inhibitor II

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.